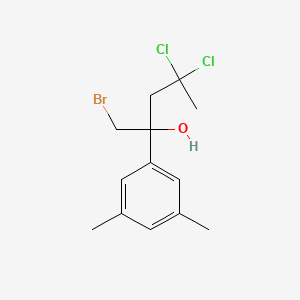![molecular formula C19H22N4O7S B14006571 1-[(2-Methylphenyl)sulfanylmethyl]piperidine CAS No. 6631-91-0](/img/structure/B14006571.png)
1-[(2-Methylphenyl)sulfanylmethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methylphenyl)sulfanylmethyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry. The compound this compound is characterized by the presence of a piperidine ring substituted with a sulfanylmethyl group attached to a 2-methylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylphenyl)sulfanylmethyl]piperidine typically involves the reaction of piperidine with 2-methylbenzenethiol in the presence of a suitable base. The reaction proceeds through the formation of a sulfanylmethyl intermediate, which subsequently reacts with piperidine to form the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylphenyl)sulfanylmethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the sulfanylmethyl group, yielding piperidine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfanylmethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Piperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[(2-Methylphenyl)sulfanylmethyl]piperidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its piperidine moiety which is common in many pharmaceuticals.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)sulfanylmethyl]piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes in the body, which may contribute to its biological activities. The sulfanylmethyl group may also play a role in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
1-[(2-Methylphenyl)sulfanylmethyl]piperidine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring piperidine alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with potential anticancer activity.
Matrine: A piperidine alkaloid with antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other piperidine derivatives.
Properties
CAS No. |
6631-91-0 |
|---|---|
Molecular Formula |
C19H22N4O7S |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1-[(2-methylphenyl)sulfanylmethyl]piperidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H19NS.C6H3N3O7/c1-12-7-3-4-8-13(12)15-11-14-9-5-2-6-10-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-4,7-8H,2,5-6,9-11H2,1H3;1-2,10H |
InChI Key |
AXRQGICOFGGJER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SCN2CCCCC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


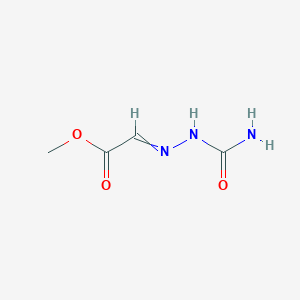
![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)
![Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate](/img/structure/B14006517.png)
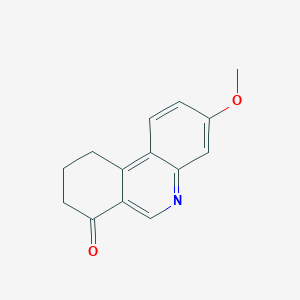
![2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol](/img/structure/B14006525.png)
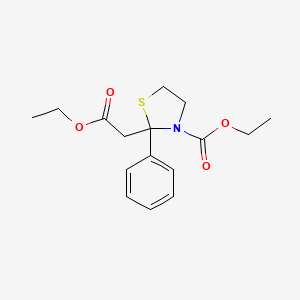
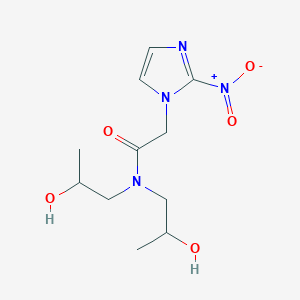
![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
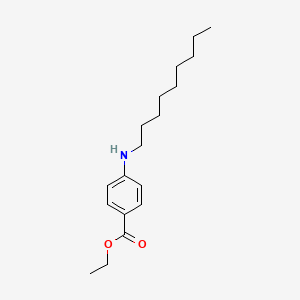
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione](/img/structure/B14006564.png)
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide](/img/structure/B14006567.png)
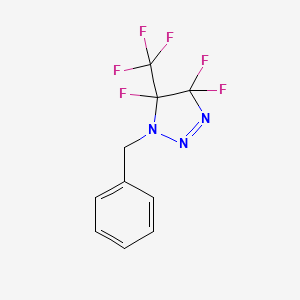
![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)
